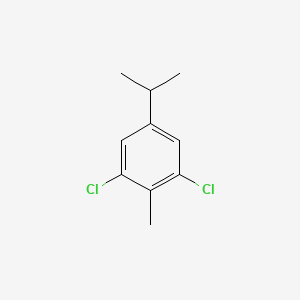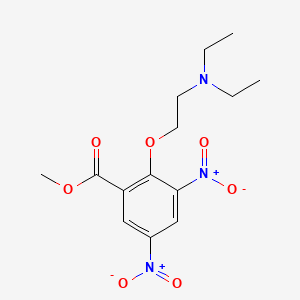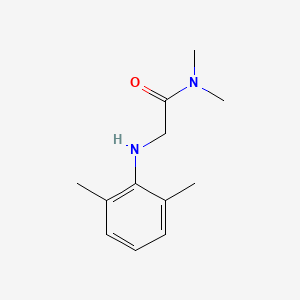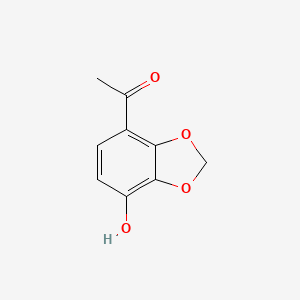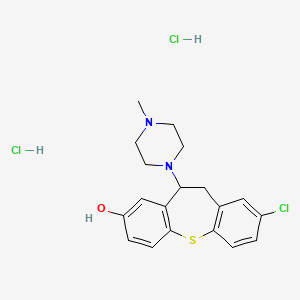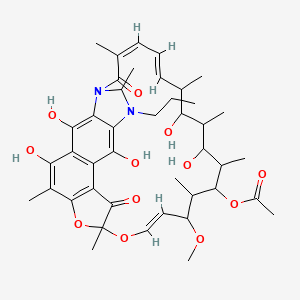
Ansamycin R-295
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ansamycin R-295 is a member of the ansamycin family, a class of natural compounds characterized by a cyclic structure consisting of an aromatic group and an aliphatic chain that forms a bridge between two non-adjacent positions of the aromatic moiety . Ansamycins are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ansamycin compounds typically involves the formation of 3-amino-5-hydroxybenzoic acid (AHBA) followed by backbone assembly by a hybrid nonribosomal peptide synthetase-polyketide synthase . In an engineered strain of Escherichia coli, the AHBA biosynthetic operon, the bicistronic RifA construct, and genes from Streptomyces coelicolor enable the biosynthesis of methylmalonyl-CoA . Fermentation of this strain yields intermediates such as P8 1-OG and AHBA .
Industrial Production Methods
Industrial production of ansamycin compounds often involves fermentation processes using actinomycetes like Streptomyces mediterranei . Conditions of fermentation and rifamycin production have been optimized to yield specific products, such as rifamycin B, by adding diethyl barbituric acid to the fermentation media .
化学反応の分析
Types of Reactions
Ansamycin compounds undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the structure and enhancing the biological activity of the compounds.
Common Reagents and Conditions
Common reagents used in the chemical reactions of ansamycins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions include modified ansamycin derivatives with enhanced antibacterial and anticancer properties . For example, rifampicin, a derivative of rifamycin, is widely used for the treatment of tuberculosis .
科学的研究の応用
Ansamycin R-295 has a wide range of scientific research applications:
作用機序
Ansamycin R-295 exerts its effects by inhibiting bacterial RNA synthesis through the formation of a complex with bacterial RNA polymerase . This inhibition prevents the transcription of essential genes, leading to bacterial cell death . In cancer cells, this compound inhibits heat shock protein 90 (Hsp90), disrupting the folding and function of multiple oncogenic proteins .
類似化合物との比較
Similar Compounds
Rifamycins: Known for their antibacterial activity against gram-positive bacteria and Mycobacterium tuberculosis.
Geldanamycin: An anticancer agent that inhibits Hsp90, similar to ansamycin R-295.
Streptovaricins: Another group of ansamycins with antibacterial properties.
Uniqueness
This compound is unique due to its dual role in inhibiting bacterial RNA synthesis and Hsp90, making it a promising candidate for both antibacterial and anticancer therapies . Its structural flexibility and ability to undergo various chemical modifications further enhance its potential for drug development .
特性
CAS番号 |
72366-48-4 |
|---|---|
分子式 |
C42H56N2O12 |
分子量 |
780.9 g/mol |
IUPAC名 |
[(5E,15E,17Z)-11,13,25,27,31-pentahydroxy-7-methoxy-3,8,10,12,14,18,21,28-octamethyl-2,19-dioxo-22-propyl-4,32-dioxa-20,22-diazapentacyclo[21.6.2.13,29.020,24.026,30]dotriaconta-1(29),5,15,17,23(31),24,26(30),27-octaen-9-yl] acetate |
InChI |
InChI=1S/C42H56N2O12/c1-12-17-43-25(8)44-32-31(43)36(49)28-29(37(32)50)35(48)24(7)39-30(28)40(51)42(10,56-39)54-18-16-27(53-11)21(4)38(55-26(9)45)23(6)34(47)22(5)33(46)19(2)14-13-15-20(3)41(44)52/h13-16,18-19,21-23,25,27,33-34,38,46-50H,12,17H2,1-11H3/b14-13+,18-16+,20-15- |
InChIキー |
IYXVWKJNLRFRKP-JXIROOFCSA-N |
異性体SMILES |
CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(\C2=O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C |
正規SMILES |
CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C2=O)C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


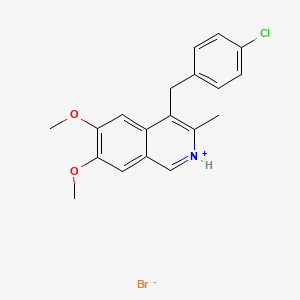
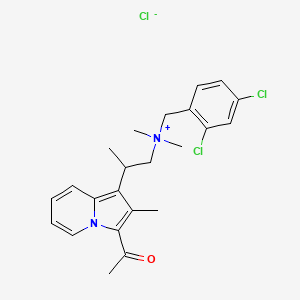

![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
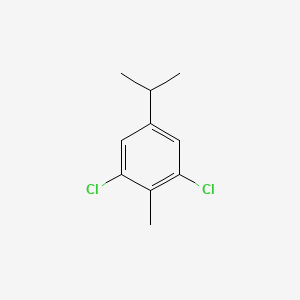
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
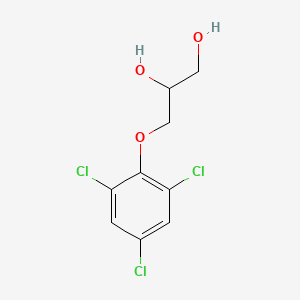
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)
